A Comprehensive Technical Guide to Boc-D-Thr(Bzl)-ol: Synthesis, Analysis, and Application in Peptide Chemistry
A Comprehensive Technical Guide to Boc-D-Thr(Bzl)-ol: Synthesis, Analysis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of N-α-(tert-Butoxycarbonyl)-O-benzyl-D-threoninol, commonly referred to as Boc-D-Thr(Bzl)-ol (CAS No. 168034-31-9). As a pivotal chiral building block, this protected amino alcohol is integral to the synthesis of complex peptides and pharmaceutical intermediates. This document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, analytical characterization, and strategic application, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).
Core Concepts: The Strategic Importance of Protection
In the intricate process of peptide synthesis, controlling the reactivity of various functional groups is paramount to ensure the correct amino acid sequence and prevent unwanted side reactions.[1][2] This is achieved through the use of protecting groups, which temporarily mask reactive sites.[2] Boc-D-Thr(Bzl)-ol is a prime example of a strategically protected building block, featuring two key protective moieties:
-
The Boc (tert-Butoxycarbonyl) Group: This group protects the α-amino functionality. Its critical advantage lies in its acid lability; it can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), leaving other protecting groups intact.[3][] This temporary nature is the cornerstone of the Boc/Bzl strategy in SPPS.[3]
-
The Benzyl (Bzl) Group: Protecting the side-chain hydroxyl group as a benzyl ether offers robust stability against the acidic conditions used for Boc deprotection.[5] The Bzl group is considered a "permanent" protecting group within the synthesis cycle and is typically removed only at the final stage using strong acids like anhydrous hydrogen fluoride (HF) or through catalytic hydrogenolysis.[5][6]
This dual-protection scheme allows for the precise and sequential incorporation of the D-threoninol moiety into a growing peptide chain, making it an invaluable tool in the synthesis of peptide-based therapeutics and other bioactive molecules.[7]
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The key properties of Boc-D-Thr(Bzl)-ol are summarized below, providing the necessary benchmarks for quality control.
| Property | Value | Source(s) |
| CAS Number | 168034-31-9 | [8] |
| Molecular Formula | C₁₆H₂₅NO₄ | [8] |
| Molecular Weight | 295.37 g/mol | [8] |
| Appearance | White to off-white powder or oil | [7][9] |
| Optical Rotation [α]²⁰/D | -12 ± 2° (c=1 in MeOH) | Chem-Impex |
| Storage Temperature | 0 - 8 °C, Sealed in a dry environment | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Phenyl protons (C₆H₅) |
| ~4.90 | d | 1H | NH (Amide proton) |
| ~4.55 | d | 1H | Benzyl CH₂ (diastereotopic) |
| ~4.40 | d | 1H | Benzyl CH₂ (diastereotopic) |
| ~3.80 | m | 1H | H-3 (CH-OBzl) |
| ~3.70 | m | 1H | H-2 (CH-NHBoc) |
| ~3.55 | m | 2H | H-1 (CH₂OH) |
| ~2.10 | br s | 1H | OH (Alcohol proton) |
| 1.45 | s | 9H | Boc (C(CH₃)₃) |
| 1.28 | d | 3H | H-4 (CH₃) |
Note: The exact chemical shifts and multiplicities can vary slightly based on solvent and concentration. The multiplet (m) assignments for H-1, H-2, and H-3 are complex due to overlapping signals and second-order coupling effects.
Synthesis of Boc-D-Thr(Bzl)-ol: A Representative Protocol
The most common and efficient laboratory-scale synthesis of Boc-D-Thr(Bzl)-ol involves the reduction of its corresponding carboxylic acid, Boc-D-Thr(Bzl)-OH. While direct reduction with powerful hydrides like LiAlH₄ is possible, a safer and highly effective method involves the formation of a mixed anhydride intermediate followed by reduction with sodium borohydride (NaBH₄).[1]
Workflow for the Synthesis of Boc-D-Thr(Bzl)-ol
Caption: General workflow for the synthesis of Boc-D-Thr(Bzl)-ol via a mixed anhydride reduction.
Detailed Experimental Protocol: Synthesis
Causality: This two-step, one-pot procedure is preferred for its safety and selectivity. Converting the carboxylic acid to a mixed anhydride activates it towards reduction. Sodium borohydride is a milder reducing agent than LiAlH₄, reducing the risk of side reactions and making the work-up simpler.[1][9]
-
Activation: Dissolve Boc-D-Thr(Bzl)-OH (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -15 °C in a salt-ice bath. Add N-methylmorpholine (NMM) (1.0 eq) followed by the slow, dropwise addition of ethyl chloroformate (1.0 eq). Stir the resulting slurry at -15 °C for 15 minutes to form the mixed anhydride.
-
Reduction: In a separate beaker, dissolve sodium borohydride (NaBH₄) (2.0-3.0 eq) in a small amount of water. Add this aqueous NaBH₄ solution dropwise to the cold mixed anhydride suspension. The addition is exothermic and may cause gas evolution; careful, slow addition is crucial.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding 1M HCl or a saturated solution of ammonium chloride until the effervescence ceases. Reduce the volume of the solvent under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield pure Boc-D-Thr(Bzl)-ol.
Analytical Quality Control: Ensuring Purity
Verifying the purity of Boc-D-Thr(Bzl)-ol is critical before its use in synthesis, as impurities can lead to the formation of deletion or modified peptide sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this assessment.[5]
Workflow for HPLC Purity Analysis
Caption: Standard workflow for determining the purity of Boc-D-Thr(Bzl)-ol using RP-HPLC.
Detailed Experimental Protocol: HPLC Analysis
Causality: A C18 column is used due to its hydrophobic stationary phase, which effectively retains the nonpolar Boc and Bzl groups. A gradient elution with acetonitrile and water, modified with TFA, is employed. The TFA serves to acidify the mobile phase, ensuring sharp peaks by protonating any free amines and suppressing silanol interactions on the column. Detection at 220 nm is effective for monitoring the amide bond within the Boc group.[11]
-
System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a typical starting point and can be optimized for better resolution.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Application in Boc-SPPS: A Step-by-Step Guide
The primary application of Boc-D-Thr(Bzl)-ol is its incorporation into a peptide sequence using the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS).[12] The process involves a repeating cycle of deprotection and coupling steps performed on a solid resin support.
Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: The three main stages of incorporating an amino acid/alcohol in Boc-SPPS.
Detailed Experimental Protocol: SPPS Coupling
Causality: This protocol describes a standard cycle. The TFA deprotection generates a free amine as its trifluoroacetate salt.[13] Neutralization with a non-nucleophilic base like diisopropylethylamine (DIEA) is essential to liberate the free amine for the subsequent nucleophilic attack.[13] The incoming Boc-D-Thr(Bzl)-ol's hydroxyl group is activated (although in the case of an amino alcohol, it's the free amine on the resin that acts as the nucleophile and the carboxylic acid of the incoming amino acid that is activated; this protocol is adapted for coupling an amino acid to the resin-bound peptide, and then the next cycle would begin) with a coupling reagent like HBTU, which forms a highly reactive ester, facilitating rapid and efficient amide bond formation.
-
Resin Preparation: Start with the peptide-resin swelled in Dichloromethane (DCM) in a suitable reaction vessel.
-
Boc Deprotection: Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 2 minutes, drain, and repeat with a fresh portion of 50% TFA/DCM for 20-30 minutes. This step cleaves the N-terminal Boc group, exposing the amine as a TFA salt.[14]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x) to remove residual acid.
-
Neutralization: Add a solution of 10% DIEA in DCM and agitate for 5-10 minutes. Drain and repeat. This step neutralizes the TFA salt to generate the free amine.[14] Wash the resin again with DCM (3x).
-
Coupling: In a separate vessel, pre-activate the incoming protected amino acid (e.g., Boc-L-Ala-OH) (3-4 eq) by dissolving it with HBTU (3-4 eq) and HOBt (3-4 eq) in N,N-Dimethylformamide (DMF), followed by the addition of DIEA (6-8 eq). Add this activated solution to the resin.
-
Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature. Monitor the coupling reaction for completeness using a qualitative test (e.g., the Kaiser ninhydrin test).
-
Final Wash: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Safety, Handling, and Disposal
Proper laboratory practice necessitates a thorough understanding of the hazards associated with any chemical. While a specific Safety Data Sheet (SDS) for CAS 168034-31-9 is not universally available, data from closely related N-Boc protected amino acids and benzyl-protected compounds provide a reliable basis for safety protocols.
-
Hazard Identification:
-
May cause skin and eye irritation.
-
May cause respiratory tract irritation if inhaled as a dust.
-
The complete toxicological properties have not been fully investigated.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemical-resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: When handling the powder outside of a fume hood, a NIOSH-approved respirator for dusts is recommended.
-
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Store in a tightly sealed container in a refrigerator at 0-8 °C.[9]
-
Keep away from strong oxidizing agents and strong acids.
-
-
Disposal:
-
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste material in a designated, labeled hazardous waste container. Do not dispose of it in regular trash or down the drain.[7]
-
Conclusion: A Versatile Tool for Advanced Synthesis
Boc-D-Thr(Bzl)-ol is more than a mere catalog chemical; it is a sophisticated and versatile building block that enables the synthesis of complex, stereochemically defined molecules. Its strategic combination of a temporarily acid-labile (Boc) and a more permanently stable (Bzl) protecting group provides chemists with the precise control needed for multi-step peptide synthesis. A thorough understanding of its synthesis, analytical characterization, and application protocols, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the fields of drug discovery and biochemical research.
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Synthesis of (2R,3S)-3-butoxy-2-butanol - PrepChem.com. (URL: [Link])
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3.4.1 – Sodium Borohydride Reduction of Carbonyls - Open Library Publishing Platform. (URL: [Link])
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Boc / Bzl Solid Phase Synthesis - Sunresin. (URL: [Link])
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Boc-D-Thr(Bzl)-OH [69355-99-3] - Aapptec Peptides. (URL: [Link])
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])
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Analysis of Amino Acids by HPLC - Agilent. (URL: [Link])
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Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids - DigitalCommons@USU. (URL: [Link])
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Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates | Request PDF - ResearchGate. (URL: [Link])
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26.7: Peptide Synthesis - Chemistry LibreTexts. (URL: [Link])
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A Statistical Study of Optical Rotation for Synthetic D,L-Copolypeptide Solutions - PMC - NIH. (URL: [Link])
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3-{[(Benzyloxy)carbonyl]amino}butanoic acid - PMC - NIH. (URL: [Link])
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DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK | MAC-MOD Analytical. (URL: [Link])
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(2S,3R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid - Lead Sciences. (URL: [Link])
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Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (URL: [Link])
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C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])
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Determining Crystal Thickness by Measuring Optical Rotation in Chiral Crystals - Knowledge Box. (URL: [Link])
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Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. (URL: [Link])
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